methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected piperidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Methyl 4-(piperidin-4-yl)benzoate: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
Uniqueness
Methyl 4-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of both the sulfonamide and ester functionalities, which provide a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQUWFIOBKDIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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